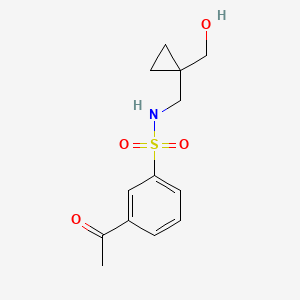

![molecular formula C25H22N2O6 B2957907 2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 625368-51-6](/img/structure/B2957907.png)

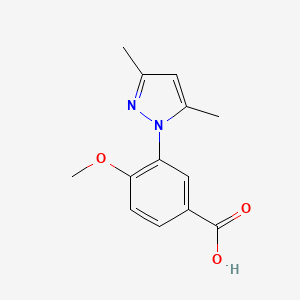

2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .

Synthesis Analysis

Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrano[4,3-b]pyran ring system, a carbonitrile group, and methoxy and amino substituents . Further structural analysis would require more specific information or computational modeling.科学的研究の応用

Structural and Optical Properties

Compounds within the pyrano[4,3-b]pyran class have been extensively studied for their structural and optical properties . Research conducted by Zeyada et al. (2016) on derivatives of 4H-pyrano[3,2-c]quinoline revealed that these compounds, when synthesized and deposited as thin films, exhibit polycrystalline structures in their as-synthesized powder form. Upon thermal deposition, they form nanocrystallites dispersed in an amorphous matrix. These structural transformations do not alter the chemical bonds, as confirmed by FTIR spectral measurements. The optical properties, determined through spectrophotometer measurements, include the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, providing insights into the electron transitions and optical energy gaps of these materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electronic and Dielectric Properties

Further studies on the AC electrical conductivity and dielectric properties of similar compounds have demonstrated their potential in electronic applications. The work by Zeyada et al. (2016) on the same 4H-pyrano[3,2-c]quinoline derivatives highlighted how the AC electrical conduction of these compounds in thin film form is influenced by the correlated barrier hopping mechanism. Parameters such as barrier height and hopping distance were determined, suggesting the phenoxyphenyl group's significant influence on these properties over the chlorophenyl group (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Compounds with a pyranopyrazole structure have been evaluated for their corrosion inhibition performance on mild steel in HCl solution. Research by Yadav et al. (2016) found that these derivatives exhibit high inhibition efficiency, which increases with the concentration of the inhibitor. The study used weight loss measurement and electrochemical techniques to demonstrate that the studied inhibitors act as mixed type, suggesting their practical application in protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Photovoltaic and Device Fabrication

Another application of pyrano[3,2-c]quinoline derivatives is in photovoltaic properties and device fabrication . Zeyada et al. (2016) discovered that films of these compounds, when deposited using thermal evaporation techniques, exhibit absorbance that suggests potential use in organic–inorganic photodiode fabrication. Their study on the electrical properties of heterojunction diodes formed from these compounds revealed rectification behavior and photovoltaic properties, indicating their suitability for use in solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

将来の方向性

Given the interesting biological activities of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives , future research could explore the potential of this compound in drug discovery and development. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

作用機序

Target of Action

It is known that polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, which this compound is a part of, have a wide range of interesting biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to have various pharmacological properties

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Result of Action

Compounds with similar structures have been shown to have various pharmacological properties

特性

IUPAC Name |

2-amino-4-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-14-9-21-23(25(28)32-14)22(19(12-26)24(27)33-21)15-7-8-20(30-3)16(10-15)13-31-18-6-4-5-17(11-18)29-2/h4-11,22H,13,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLNYKFPMSJMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)

![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)